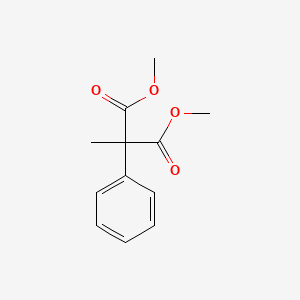

2-苄基丙二酸二甲酯

描述

Dimethyl 2-benzylmalonate is a chemical compound with the molecular formula C12H14O4 . It is used in various chemical reactions and has a molecular weight of 222.237 Da .

Synthesis Analysis

The synthesis of Dimethyl 2-benzylmalonate can be achieved through the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .Chemical Reactions Analysis

Dimethyl 2-benzylmalonate can participate in various chemical reactions. For instance, it can be involved in the two-component Mannich reactions between dimethyl malonate (DMM)/ethyl acetoacetate (EAA) and imines . In another example, it can be used in cyclocondensation reactions with 1,3-dinucleophiles to give six-membered heterocycles .科学研究应用

电化学螺环化

2-苄基丙二酸二甲酯用于炔烃的电化学脱芳构化螺环化,以制备螺[4.5]癸三烯酮。此过程涉及使用二茂铁作为电催化剂,它促进由基于 C-H 的丙二酸酯产生的以碳为中心的自由基中间体的生成。该方法提供了一种在温和条件下创建各种螺化合物的有效方法,而无需贵金属试剂或牺牲化学氧化剂 (Li, Hou, Li, & Wang, 2022)。

钯配合物的合成

在无机生物化学领域,2-苄基丙二酸二甲酯已被用于合成 Pd(II) 配合物。这些配合物对癌细胞系表现出细胞毒活性,并已对其在癌症治疗中的潜力进行了研究。该合成涉及由苯烷基二羧酸酯配体衍生的钯配合物的形成,证明了该化合物在创建复杂分子结构方面的多功能性 (Zhu 等,2016)。

手性构筑基块

2-苄基丙二酸二甲酯在制备含有苄基季立体构型的中心手性构筑基块中也至关重要。这些构筑基块在合成复杂有机分子中至关重要,例如在 (−)-菲索斯的虎 gmin 的形式全合成中。该应用强调了该化合物在促进具有特定构型的分子手性的构建中的作用,这在药物化学中至关重要 (Asakawa, Noguchi, Takashima, & Nakada, 2008)。

氨基酸合成

2-苄基丙二酸二甲酯的另一个重要应用是从 11C 标记的丙二酸酯中合成 α-([11C]甲基)苯丙氨酸和 α-([11C]甲基)酪氨酸。该方法涉及烷基化、选择性酶促水解和改良的 Curtius 重排。以高放射化学纯度获得的最终产物在各种生化和药物研究领域很重要 (Gee & Långström, 1991)。

缓蚀

在材料化学中,由 2-苄基丙二酸二甲酯合成的化合物已被研究其在缓蚀中的作用。例如,合成的螺环丙烷衍生物已显示出对酸性环境中低碳钢腐蚀的有效抑制性能。该应用突出了该化合物在开发环保型缓蚀剂中的用途 (Chafiq 等,2020)。

作用机制

The mechanism of action of Dimethyl 2-benzylmalonate involves the formation of a carbanion intermediate that can undergo nucleophilic substitution on the alkyl halide, resulting in the formation of an alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Relevant Papers A paper titled “A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor” discusses the use of a dimethyl 2-benzylmalonate derivative in inhibiting the IFN-α-induced interferon stimulated response element (ISRE) luciferase reporter .

属性

IUPAC Name |

dimethyl 2-methyl-2-phenylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(10(13)15-2,11(14)16-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRRGKICRLNZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

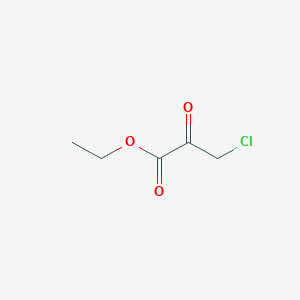

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenoxy]-1-pyrrolidinyl]-](/img/structure/B3192743.png)

![Benzo[b]thiophen-2(3H)-one, 5-chloro-](/img/structure/B3192764.png)